Cas no 66928-78-7 (azepan-2-ylmethanol;hydrochloride)

azepan-2-ylmethanol;hydrochloride 化学的及び物理的性質
名前と識別子
-
- Azepan-2-ylmethanol Hydrochloride
- Cambridge id 5510937
- azepan-2-ylmethanol;hydrochloride
- (azepan-2-yl)methanol hydrochloride
- SY160999
- PS-17967
- EN300-169937
- Azepane-2-methanol Hydrochloride
- MFCD00457606
- F90067
- AKOS026727623
- 66928-78-7
- (azepan-2-yl)methanolhydrochloride
-
- インチ: 1S/C7H15NO.ClH/c9-6-7-4-2-1-3-5-8-7;/h7-9H,1-6H2;1H
- InChIKey: VGRRDVSUABPMSM-UHFFFAOYSA-N
- ほほえんだ: Cl.OCC1CCCCCN1
計算された属性
- せいみつぶんしりょう: 165.0920418g/mol
- どういたいしつりょう: 165.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 75.3
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
azepan-2-ylmethanol;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-169937-0.25g |
(azepan-2-yl)methanol hydrochloride |
66928-78-7 | 95% | 0.25g |
$186.0 | 2023-09-20 | |
Enamine | EN300-169937-5.0g |
(azepan-2-yl)methanol hydrochloride |
66928-78-7 | 95% | 5g |
$1287.0 | 2023-05-26 | |
eNovation Chemicals LLC | Y1232231-5G |
azepan-2-ylmethanol;hydrochloride |
66928-78-7 | 97% | 5g |
$1335 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15525-1-1G |
azepan-2-ylmethanol;hydrochloride |
66928-78-7 | 97% | 1g |
¥ 2,343.00 | 2023-04-03 | |
Enamine | EN300-169937-0.5g |
(azepan-2-yl)methanol hydrochloride |
66928-78-7 | 95% | 0.5g |
$293.0 | 2023-09-20 | |
Enamine | EN300-169937-1.0g |
(azepan-2-yl)methanol hydrochloride |
66928-78-7 | 95% | 1g |
$376.0 | 2023-05-26 | |
Enamine | EN300-169937-2.5g |
(azepan-2-yl)methanol hydrochloride |
66928-78-7 | 95% | 2.5g |
$718.0 | 2023-09-20 | |
TRC | B408475-100mg |
azepan-2-ylmethanol hydrochloride |
66928-78-7 | 100mg |
$ 230.00 | 2022-06-07 | ||
TRC | B408475-10mg |
azepan-2-ylmethanol hydrochloride |
66928-78-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B408475-50mg |
azepan-2-ylmethanol hydrochloride |
66928-78-7 | 50mg |
$ 135.00 | 2022-06-07 |
azepan-2-ylmethanol;hydrochloride 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
azepan-2-ylmethanol;hydrochlorideに関する追加情報
Comprehensive Overview of Azepan-2-ylmethanol Hydrochloride (CAS No. 66928-78-7): Properties, Applications, and Research Insights
Azepan-2-ylmethanol hydrochloride (CAS No. 66928-78-7) is a specialized organic compound with a molecular formula of C7H16ClNO. This heterocyclic amine derivative features a seven-membered azepane ring substituted with a hydroxymethyl group at the 2-position, forming a hydrochloride salt for enhanced stability. Its unique structure makes it a valuable intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Recent studies highlight its role in modulating neurotransmitter receptors, aligning with growing interest in neurological disorder treatments—a trending topic in biomedical research.
The physicochemical properties of azepan-2-ylmethanol hydrochloride include a white crystalline appearance, high water solubility due to its ionic nature, and a melting point range of 195–205°C. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy are commonly employed for purity verification, addressing frequent search queries about compound characterization methods. Researchers emphasize its compatibility with peptide coupling reactions, making it relevant to the expanding field of bioconjugation chemistry—a subject gaining traction in drug discovery forums.
In synthetic applications, this compound serves as a precursor for N-functionalized azepanes, which are pivotal scaffolds in GPCR-targeted drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating allosteric modulators for metabotropic glutamate receptors, connecting to popular searches about next-generation neuropharmacology. The hydrochloride salt form (66928-78-7) offers improved handling compared to freebase analogs, a feature often queried by industrial chemists optimizing large-scale synthesis protocols.
Environmental and safety profiles of azepan-2-ylmethanol hydrochloride comply with REACH regulations, with biodegradability studies showing >80% degradation within 28 days under OECD 301B conditions. This data responds to increasing searches about sustainable chemistry metrics. Storage recommendations include airtight containers at 2–8°C, as moisture sensitivity is a frequently discussed concern in chemical stability forums.
Emerging applications explore its potential in metal-organic frameworks (MOFs) for controlled drug release, a hot topic in nanomedicine research. Patent analyses reveal a 40% increase in filings referencing azepane derivatives since 2020, particularly for kinase inhibitor development—addressing common queries about cancer therapy adjuvants. The compound’s chiral center at the 2-position also makes it valuable for asymmetric synthesis studies, a niche with growing academic interest.
Quality control protocols for CAS No. 66928-78-7 typically specify ≥98% purity by GC-MS analysis, with residual solvent limits meeting ICH Q3C guidelines. These specifications align with pharmaceutical industry demands for high-purity intermediates, a recurring theme in API manufacturing discussions. Recent advancements in continuous flow chemistry have improved yields for derivatives of this compound, addressing search trends about process intensification techniques.
In conclusion, azepan-2-ylmethanol hydrochloride represents a versatile building block bridging medicinal chemistry and material science. Its evolving applications in neurological research and targeted drug delivery systems position it as a compound of sustained scientific interest, with research outputs consistently indexed in major databases like SciFinder and Reaxys.
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